

# Fanotaprim (VYR-006): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for **Fanotaprim** (VYR-006), a potent dihydrofolate reductase (DHFR) inhibitor.

## **Chemical Structure and Properties**

**Fanotaprim** is a small molecule inhibitor of dihydrofolate reductase. Its chemical identity is well-characterized, providing a solid foundation for further drug development and formulation studies.

Chemical Structure:



IUPAC Name: 5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine



Chemical Formula: C19H22N8O

CAS Number: 2120282-75-7

| Property         | Value        |
|------------------|--------------|
| Molecular Weight | 378.43 g/mol |
| Purity           | ≥98%         |
| Physical Form    | Solid        |

### **Mechanism of Action**

**Fanotaprim** functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, **Fanotaprim** disrupts DNA synthesis and cellular replication, leading to cell death. This mechanism is the basis for its therapeutic potential against various pathogens and in oncology.

### **Quantitative Preclinical Data**

**Fanotaprim** has demonstrated potent and selective inhibitory activity against Toxoplasma gondii DHFR (tgDHFR) compared to human DHFR (hDHFR). This selectivity is a critical attribute for a therapeutic agent, suggesting a favorable safety profile.

In Vitro Potency and Selectivity

| Target                          | IC <sub>50</sub> (nM) |
|---------------------------------|-----------------------|
| Toxoplasma gondii DHFR (tgDHFR) | 1.57[1]               |
| Human DHFR (hDHFR)              | 308[1]                |

### **In Vitro Efficacy**



| Cell Line / Strain                  | EC <sub>50</sub> (nM) |
|-------------------------------------|-----------------------|
| Toxoplasma gondii (RH strain)       | 13[1]                 |
| Human MCF-7 cells                   | 7300[1]               |
| Toxoplasma gondii (various strains) | 7.6 - 29.8[1]         |

In Vivo Efficacy and Pharmacokinetics (Murine Model)

| Parameter                            | Value                                                                                                            |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Efficacy                             | 100% survival at 30 days with 10 mg/kg daily or twice daily for 7 days in a murine model of acute toxoplasmosis. |
| Clearance (CL)                       | 10.6 mL/min/kg (intravenous)                                                                                     |
| Volume of Distribution (Vd)          | 1.14 L/kg (intravenous)                                                                                          |
| Half-life (t1/2)                     | 3.9 hours (intravenous)                                                                                          |
| Bioavailability (F)                  | 47.3% (oral)                                                                                                     |
| Maximum Concentration (Cmax)         | 178 ng/mL (oral)                                                                                                 |
| Time to Maximum Concentration (Tmax) | 0.05 hours (oral)                                                                                                |
| Area Under the Curve (AUC₀-last)     | 750 ng∙h/mL (oral)                                                                                               |

### **Experimental Protocols**

While a specific, detailed experimental protocol for **Fanotaprim** is not publicly available, the following represents a general and widely accepted methodology for evaluating the inhibitory activity of a compound against dihydrofolate reductase.

### Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against DHFR.



Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

#### Materials:

- Recombinant DHFR enzyme (human or from the target organism)
- Dihydrofolate (DHF) substrate
- NADPH cofactor
- Test compound (e.g., Fanotaprim) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
- 96-well UV-transparent microplates
- Microplate spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of the test compound in DMSO.
  - Create a series of dilutions of the test compound in the assay buffer.
  - Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.
  - Prepare a working solution of DHFR enzyme in the assay buffer. Keep on ice.
- Assay Setup (in a 96-well plate):
  - Test Wells: Add a fixed volume of the diluted test compound solutions.
  - Positive Control (No Inhibition): Add the same volume of assay buffer containing the same concentration of DMSO as the test wells.



- Negative Control (No Enzyme): Add assay buffer in place of the enzyme solution.
- Add the DHFR enzyme solution to the test and positive control wells.
- Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction:
  - To initiate the reaction, add a mixture of DHF and NADPH to all wells.
- Data Acquisition:
  - Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.
- Data Analysis:
  - Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
  - Normalize the velocities of the test wells to the velocity of the positive control (100% activity).
  - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC<sub>50</sub> value.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a DHFR inhibitor like **Fanotaprim**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [Fanotaprim (VYR-006): A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325407#what-is-the-chemical-structure-of-fanotaprim-vyr-006]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com